

Application Notes and Protocols for Labeling Proteins and Peptides with IRDye® 800CW

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Compound of Interest

Compound Name: *Nerindocianine*

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These application notes provide detailed protocols for labeling proteins and peptides with IRDye 800CW, a near-infrared (NIR) fluorescent dye. This dye is ideal for a variety of applications, including Western blotting, In-Cell Western™ assays, fluorescence microscopy, and *in vivo* imaging, due to its high fluorescence intensity and low background in the NIR spectrum.^[1]

Introduction to IRDye 800CW

IRDye 800CW is a bright and photostable fluorescent dye with excitation and emission maxima in the near-infrared spectrum, at approximately 774 nm and 789 nm, respectively.^[2] This region is optimal for biological imaging as it minimizes autofluorescence from tissues and other biological components, leading to a high signal-to-noise ratio.^[1] The dye is available with different reactive groups, primarily N-hydroxysuccinimide (NHS) ester and maleimide, allowing for covalent labeling of various functional groups on proteins and peptides.

Key Features of IRDye 800CW:

- Near-Infrared Fluorescence: Reduces background autofluorescence for enhanced sensitivity.
^[1]
- High Brightness: Provides intense fluorescent signal.^[1]
- Versatile Labeling Chemistries: Available as NHS ester for labeling primary and secondary amines (e.g., lysine residues) and as maleimide for labeling free sulfhydryl groups (e.g.,

cysteine residues).

- **Aqueous Solubility:** IRDye 800CW has high water solubility, making it suitable for labeling reactions in aqueous buffers.

Quantitative Data

The following tables summarize the key quantitative data for IRDye 800CW NHS Ester and Maleimide derivatives.

Table 1: Physicochemical Properties of IRDye 800CW Derivatives

Property	IRDye 800CW NHS Ester	IRDye 800CW Maleimide	IRDye 800CW Carboxylate (Control)
Molecular Weight	1166.2 g/mol	1191 g/mol	1091.1 g/mol
Chemical Formula	$C_{50}H_{54}N_3Na_3O_{17}S_4$	Not specified	Not specified
Purity	≥80%	Not specified	Not specified
Correction Factor at 280 nm	3%	Not specified	3%

Table 2: Spectroscopic Properties of IRDye 800CW NHS Ester

Solvent	Excitation Maxima (nm)	Emission Maxima (nm)	Molar Absorptivity ($L \text{ mol}^{-1} \text{ cm}^{-1}$)
Methanol	778	794	300,000
PBS	774	789	240,000
1:1 PBS:Methanol	777	791	270,000
Data sourced from product information sheets.			

Experimental Protocols

This section provides detailed protocols for labeling proteins and peptides with IRDye 800CW NHS Ester and Maleimide.

IRDye 800CW NHS ester reacts with primary and secondary amines, such as the side chain of lysine residues, to form a stable amide bond.

Materials:

- IRDye 800CW NHS Ester
- Protein or peptide to be labeled
- Amine-free buffer (e.g., 1X PBS, pH 8.5)
- Anhydrous DMSO or water for dye reconstitution
- Purification columns (e.g., desalting spin columns, size-exclusion chromatography)

Protocol:

- Protein/Peptide Preparation:
 - Dissolve the protein or peptide in an amine-free buffer (e.g., PBS) at a pH of 8.5. Buffers containing primary amines like Tris will compete with the labeling reaction and should be avoided.
 - Ensure the protein/peptide is at a high concentration to maximize labeling efficiency.
- Dye Reconstitution:
 - Reconstitute the lyophilized IRDye 800CW NHS Ester in anhydrous DMSO or high-purity water to a concentration of 10-20 mg/mL.
 - Dye reconstituted in DMSO is stable for up to two weeks at -20°C, while dye in water should be used immediately.

- Conjugation Reaction:

- The optimal dye-to-protein molar ratio depends on the molecular weight of the protein. For a typical IgG antibody (~160 kDa), a final dye/protein ratio of 1:1 to 2:1 is recommended, which requires approximately 0.03 mg of dye per 1 mg of protein.
- Add the reconstituted dye to the protein/peptide solution.
- Incubate the reaction for 2 hours at room temperature (20°C), protected from light.

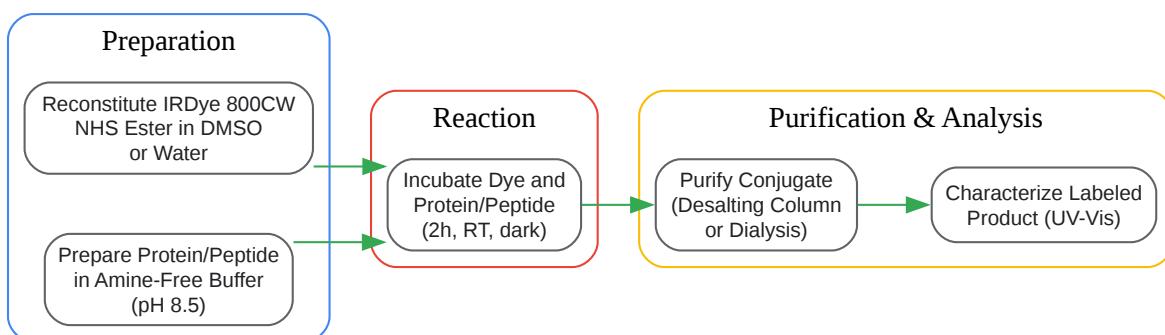
- Purification:

- Remove unconjugated dye using a desalting spin column, size-exclusion chromatography, or dialysis.

- Characterization:

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 778 nm (for the dye).
- The contribution of the dye to the absorbance at 280 nm is 3% and should be accounted for in the calculation.

Diagram 1: IRDye 800CW NHS Ester Labeling Workflow



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Caption: Workflow for labeling proteins and peptides with IRDye 800CW NHS Ester.

IRDye 800CW maleimide reacts with free sulfhydryl (-SH) groups, such as those on cysteine residues, to form a stable thioether bond. This chemistry allows for more site-specific labeling if the protein or peptide has a limited number of free cysteines.

Materials:

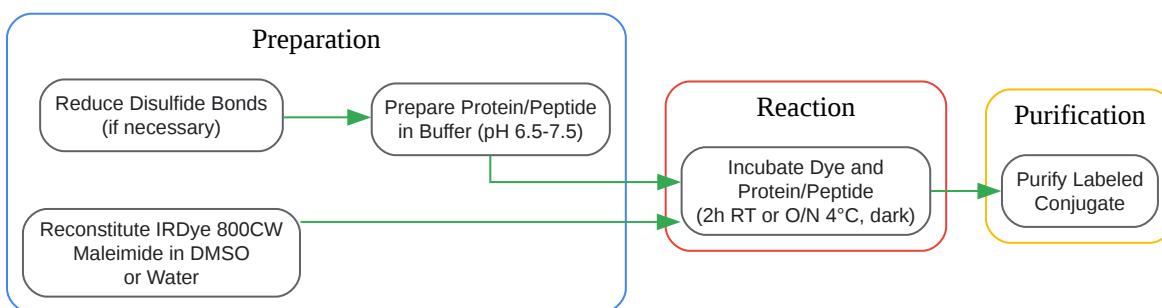
- IRDye 800CW Maleimide
- Protein or peptide with free sulfhydryl groups
- Reaction buffer (e.g., PBS, pH 6.5-7.5)
- Reducing agent (e.g., TCEP, DTT) if disulfide bonds need to be reduced
- Anhydrous DMSO or water for dye reconstitution
- Purification columns

Protocol:

- Protein/Peptide Preparation:
 - If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free sulfhydryl groups using a reducing agent like TCEP or DTT.
 - Remove the excess reducing agent before adding the maleimide dye, as it will compete for the reaction.
 - Dissolve the protein or peptide in a buffer with a pH between 6.5 and 7.5. Reactions above pH 8.0 should be avoided as maleimides can react with amines at higher pH.
- Dye Reconstitution:
 - Reconstitute the IRDye 800CW Maleimide in anhydrous DMSO or water.
- Conjugation Reaction:

- A 2-5 fold molar excess of dye to free sulphydryl groups is generally recommended.
- Add the reconstituted dye to the protein/peptide solution.
- Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Purify the labeled conjugate using desalting spin columns, size-exclusion chromatography, HPLC, or dialysis to remove unreacted dye.

Diagram 2: IRDye 800CW Maleimide Labeling Workflow



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Caption: Workflow for labeling proteins and peptides with IRDye 800CW Maleimide.

Peptide Labeling Considerations

Labeling peptides with IRDye 800CW follows similar principles to protein labeling, but with some specific considerations.

- Aqueous vs. Organic Phase Labeling: While aqueous-phase labeling is preferred for most peptides, hydrophobic peptides may require labeling in an organic solvent like anhydrous DMSO.
- Purification: Reverse-phase HPLC is a highly effective method for purifying labeled peptides.

- Site-Specific Labeling: For site-specific labeling, orthogonal chemistries like using maleimide to target a unique cysteine residue can be employed.

Applications

IRDye 800CW-labeled proteins and peptides are used in a wide range of applications, including:

- Western Blotting: For highly sensitive detection of proteins.
- In-Cell Western™ Assays: For quantitative analysis of proteins in fixed cells.
- Fluorescence Microscopy: For visualizing the localization of proteins and peptides in cells and tissues.
- In Vivo Imaging: The NIR properties of IRDye 800CW allow for deep tissue imaging in small animals with high signal-to-noise ratios. Receptor-targeted agents, such as EGF labeled with IRDye 800CW, have been used to detect and track tumors in mice.

Storage and Stability

- Lyophilized Dye: Store at -20°C, protected from light and moisture, for up to one year.
- Reconstituted Dye: In DMSO, the dye is stable for up to two weeks at -20°C. In water, it should be used immediately.
- Labeled Conjugates: Store labeled proteins and peptides at -20°C, protected from light.

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References

- 1. [Id.ru](#) [[Id.ru](#)]
- 2. [licorbio.com](#) [[licorbio.com](#)]

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